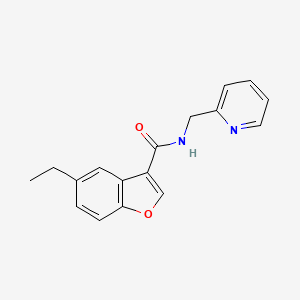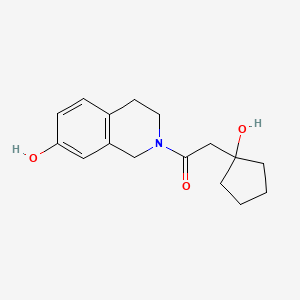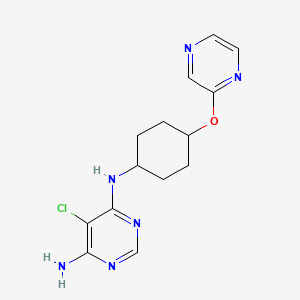
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide, also known as PNU-282987, is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. It is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide acts as a selective agonist for α7 nAChRs, which are widely distributed in the central nervous system (CNS). It binds to the receptor and induces its activation, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and reduce inflammation in the CNS.
Biochemical and Physiological Effects:
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. It also reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders. Moreover, it has been found to have antioxidant properties, which can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which makes it useful for studying the role of this receptor in various neurological disorders. It has also been shown to be stable and soluble in water, which makes it easy to handle in lab experiments. However, it has some limitations, such as its relatively short half-life and the need for high concentrations to induce its effects.
Direcciones Futuras
There are several future directions for the research on 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on the gut-brain axis, which has been implicated in various neurological disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more potent and selective agonists for α7 nAChRs.
Conclusion:
In conclusion, 5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic compound that has been developed for its potential therapeutic applications in various neurological disorders. It acts as a selective agonist for α7 nAChRs and has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Although it has some limitations, it has several advantages for lab experiments and has promising future directions for research.
Métodos De Síntesis
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-pyridinemethanol with 5-ethyl-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent coupling with 2-(dimethylamino) ethyl chloride hydrochloride. The final product is obtained after purification through crystallization and recrystallization.
Aplicaciones Científicas De Investigación
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. Moreover, it has been found to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
5-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-6-7-16-14(9-12)15(11-21-16)17(20)19-10-13-5-3-4-8-18-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMOXUGNRPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![5-chloro-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6623801.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)

![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)

![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)

![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)
